

Chemical Profile and Bioavailability

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Compound Focus: Oleanonic Acid

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Oleanolic acid (OA) is a hydrophobic compound with eight chiral centers [1]. Its chemical structure consists of five rings, featuring a hydroxyl group at carbon C-3 and a carboxyl group at C-28, which are primary sites for chemical modification to improve its properties [1] [2].

A major challenge for its therapeutic application is its **low aqueous solubility and poor oral bioavailability (0.7%)**, classifying it as a Biopharmaceutics Classification System (BCS) Class IV drug [3]. Research focuses on creating derivatives and using nanobiotechnology to enhance its solubility and bioavailability [2] [3].

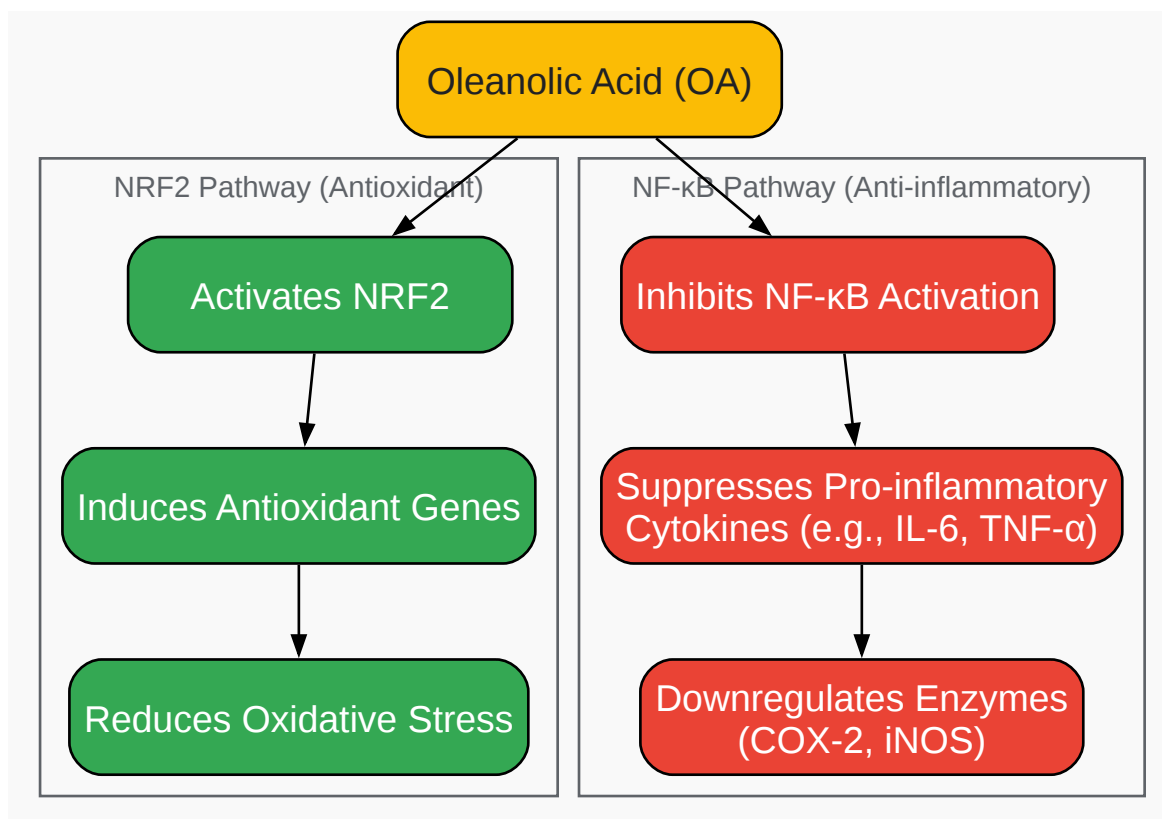
Biological Activities and Mechanisms of Action

OA exhibits a wide range of pharmacological effects through complex and multifactorial mechanisms [4]. The table below summarizes its key activities and underlying mechanisms:

Biological Activity	Reported Mechanisms of Action
Anti-inflammatory [1] [5]	Inhibits NF- κ B signaling; suppresses pro-inflammatory cytokines (IL-1 β , IL-6, TNF- α) and enzymes (COX-2, iNOS) [1].
Anticancer/Antitumor [1] [2] [3]	Induces mitochondrial apoptosis; upregulates tumor suppressor p53; causes cell cycle arrest; inhibits mTOR signaling [2] [3].

Biological Activity	Reported Mechanisms of Action
Hepatoprotective [1] [3]	Protects against acute and chronic liver injury; activates the Nrf2 antioxidant pathway [3] [5].
Antidiabetic [1] [4]	Enhances insulin response; preserves pancreatic β -cell function and survival [4].
Antiviral [1] [3]	Demonstrates activity against HIV and influenza viruses; structure-activity relationship (SAR) shows conjugation with amino acids enhances anti-HIV-1 inhibition [1] [3].
Antibacterial [1] [3]	Shows broad-spectrum antibacterial activity [1] [3].
Neuroprotective [1] [5]	Activates Nrf2 to defend against oxidative stress in neurodegenerative conditions [1].

The anti-inflammatory and antioxidant activities of OA are often linked to its modulation of the NRF2 and NF- κ B signaling pathways, which can be visualized as follows:



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Figure 1: Proposed signaling pathways for Oleanolic Acid's anti-inflammatory and antioxidant effects.

Clinical and Preclinical Developments

OA is not just a laboratory compound; it has achieved notable clinical success.

- **Approved Drugs:** OA itself has been used as an **over-the-counter oral hepatic drug in China for over 20 years** to treat liver disorders such as viral hepatitis [2] [3].
- **Advanced Derivatives:** Semisynthetic derivatives have been developed for enhanced potency. **Omaveloxolone (RTA 408)**, an OA derivative, was **approved by the FDA in 2023** as the first treatment for Friedreich's ataxia, a neurodegenerative disease [1]. It is a potent activator of the Nrf2 pathway [1].
- **Clinical Trials:** **Bardoxolone methyl (CDDO-Me)**, another potent synthetic triterpenoid, has successfully completed Phase I clinical trials for cancer and has been investigated for chronic kidney disease [3].

Experimental Protocols for Researchers

Extraction and Isolation from Plant Material

A common method for obtaining OA from plant material involves solvent extraction and isolation [2] [4].

- **Plant Material Preparation:** Air-dry the plant source and grind it into a fine powder [6].
- **Defatting:** To remove non-polar compounds, sequentially extract the powder with a non-polar solvent like petroleum ether or n-hexane [2] [4].
- **Extraction of OA:** Extract the defatted plant material with a medium-polarity solvent.
 - **Recommended Solvents:** Methanol, ethanol, or aqueous ethanol (e.g., 70-80%) [4]. Ethanol is preferred for its lower toxicity [4].
 - **Technique:** Ultrasound-assisted extraction can improve efficiency [2]. Filter the extract and concentrate it to dryness using a rotary evaporator [6].
- **Isolation and Purification:** Isolate OA from the crude extract using techniques like vacuum liquid chromatography or silica gel column chromatography. Elution is typically performed with solvents of increasing polarity, such as chloroform and methanol [2].

HPLC Analysis and Quantification

A binary-phase High-Performance Liquid Chromatography (HPLC) method can be used for precise quantification [6].

- **Column:** Kromasil C18 column (150 × 4.6 mm, 10 μm) with a pre-column [6].
- **Mobile Phase:** Methanol and 0.03 M phosphate buffer (pH 3.0) in a ratio of **90:10 (v/v)** [6].
- **Flow Rate:** 0.5 ml/min [6].
- **Detection:** UV detection at 214 nm [6].
- **Injection Volume:** 10 μl [6].
- **Sample Preparation:** Dissolve the extract in methanol and filter through a **0.45 μm membrane filter** before injection [6].

Future Research Directions

Despite promising developments, several challenges and opportunities remain.

- **Overcoming Solubility and Bioavailability:** This remains a primary focus. Strategies include the continued synthesis of novel derivatives and the application of drug delivery systems like nanoparticles [3].
- **Elucidating Mechanisms:** While many pathways are known, the precise molecular targets and full mechanisms of action for some of OA's activities require further clarification [1] [3].
- **Exploring New Sources:** Research into more efficient production methods continues, including the engineering of microbial cell factories like *Saccharomyces cerevisiae* to produce OA sustainably [7] [3].

Oleanolic acid serves as a versatile scaffold for drug development. Its progression from a natural product to approved drugs and ongoing clinical trials underscores its significant value in modern medicine.

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